5-Azauridine is synthesized from uridine through various chemical processes. It is classified as an azapyrimidine nucleoside, which refers to its structural similarity to pyrimidines but with a nitrogen substitution that alters its biological activity. The compound has been studied for its potential therapeutic effects, particularly in inhibiting RNA and DNA synthesis, which is crucial in cancer treatment and antiviral therapies .
The synthesis of 5-Azauridine can be achieved through several methods, primarily involving the modification of uridine. One notable method includes:
The synthesis parameters typically include temperature control, reaction time, and pH adjustments to optimize yield and purity.
The molecular structure of 5-Azauridine is defined by its pyrimidine base (which includes two nitrogen atoms) linked to a ribose sugar. Key features include:
X-ray crystallography studies have shown that the compound exhibits specific conformational preferences that influence its interaction with enzymes involved in nucleic acid metabolism .
5-Azauridine participates in several significant chemical reactions:
The mechanism of action of 5-Azauridine primarily involves:
Studies indicate that the compound's cytotoxicity is linked to its incorporation into RNA and subsequent disruption of protein synthesis pathways.
5-Azauridine exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications .
The scientific applications of 5-Azauridine are diverse:
5-Azauridine (chemical name: 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione) is a synthetic nucleoside analog characterized by the replacement of the carbon atom at the 5-position of the uracil ring with a nitrogen atom, forming a 1,3,5-triazine-2,4-dione moiety. This structural modification distinguishes it from canonical pyrimidine nucleosides and imparts unique biochemical properties [2] [7].
The molecule features a β-D-ribofuranose sugar attached to the triazine ring via a nitrogen-glycosidic bond at the N1-position. The ribose moiety exists in the biologically active anti conformation, with all hydroxyl groups adopting equatorial positions in the predominant C2'-endo sugar pucker conformation. This specific stereochemistry (2R, 3R, 4S, 5R) is crucial for molecular recognition by cellular kinases and transporters. The compound exhibits anomeric specificity, with the β-configuration being biologically active, while the α-anomer demonstrates significantly reduced activity. The planar triazine ring allows for π-π stacking interactions with aromatic residues in enzyme active sites, contributing to its inhibitory potency [2] [7] [9].
5-Azauridine demonstrates moderate water solubility (50 mg/mL), forming clear, colorless solutions at physiological pH. This solubility profile facilitates its administration in aqueous systems for experimental studies. The compound exhibits limited solubility in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide (<5 mg/mL), restricting its formulation options [7].
Thermal analysis reveals a melting point of 157-159°C (literature value), indicating moderate thermal stability. The compound decomposes above 200°C without a distinct boiling point. Partition coefficient studies (LogP = -2.5, predicted) confirm high hydrophilicity, consistent with its polar surface area of 178.22 Ų, which significantly limits passive membrane diffusion and necessitates active transport mechanisms for cellular uptake [7] [9].
Table 1: Physicochemical Properties of 5-Azauridine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₁₁N₃O₆ | - |
Molecular Weight | 245.2 g/mol | - |
CAS Registry Number | 1476-82-0 | - |
Melting Point | 157-159°C | Literature report |
Water Solubility | 50 mg/mL | 25°C, pH 7.0 |
Predicted LogP | -2.5 | Calculated (admetSAR) |
pKa Values | ~7.0 (N3-H), ~12.9 (enol) | Estimated from triazine analogs |
UV λmax (H₂O) | 262 nm (ε = 8,200 M⁻¹cm⁻¹) | Neutral pH |
Anomeric Configuration | β-D-ribofuranose | X-ray crystallography |
5-Azauridine belongs to a broader class of azanucleosides, each exhibiting distinct biochemical profiles based on nitrogen substitution patterns and sugar modifications. Understanding these differences is crucial for rational drug design targeting nucleotide metabolism.
6-Azauridine: This positional isomer features nitrogen substitution at the 6-position of the pyrimidine ring instead of the 5-position. While both compounds inhibit pyrimidine biosynthesis, their mechanisms differ significantly. 6-Azauridine undergoes intracellular phosphorylation to 6-aza-UMP, a potent inhibitor of orotidine 5'-monophosphate decarboxylase (OMP decarboxylase), a key enzyme in de novo uridine monophosphate (UMP) synthesis. This inhibition depletes UTP and CTP pools. In contrast, 5-Azauridine's mechanism primarily involves competitive inhibition of uridine phosphorylase and incorporation into RNA, causing transcriptional errors. Structurally, 6-azauridine displays higher acidity (pKa ~6.5) due to the electron-withdrawing nitrogen adjacent to the N1-glycosylation site, influencing its hydrogen-bonding capacity with target enzymes [1] [3] [7].
Azacitidine (5-Azacytidine): This cytidine analog substitutes carbon 5 with nitrogen but retains the 4-amino group. The amino functionality allows for additional hydrogen bonding but also increases susceptibility to hydrolytic deamination. Azacitidine is primarily incorporated into DNA, where it forms covalent adducts with DNA methyltransferases (DNMTs), leading to epigenetic modulation. This contrasts with 5-Azauridine, which predominantly targets RNA function and pyrimidine salvage pathways. The presence of the amino group in azacitidine significantly alters its electronic distribution (reduced aromaticity) and tautomeric behavior compared to 5-azauridine's diketo system. Consequently, azacitidine exhibits lower stability in aqueous solutions, particularly under neutral and alkaline conditions [6] [8].
3-Deazauridine: This analog lacks the N3 nitrogen atom, forming a pyrrolo[2,3-d]pyrimidine ring system. This modification dramatically alters hydrogen-bonding potential and charge distribution. 3-Deazauridine primarily inhibits cytidine triphosphate (CTP) synthetase, leading to selective depletion of CTP pools, a mechanism distinct from 5-azauridine's effects. The saturated bridgehead in 3-deazauridine increases molecular flexibility and reduces planarity compared to the rigid triazine ring of 5-azauridine, potentially affecting intercalation properties [1] [6].
Table 2: Comparative Mechanisms of Action of Azanucleoside Analogs
Compound | Primary Metabolic Target | Key Intracellular Metabolite | Effect on Nucleotide Pools |
---|---|---|---|
5-Azauridine | Uridine phosphorylase, RNA incorporation | 5-Azauridine triphosphate | Modest UTP/CTP reduction |
6-Azauridine | Orotidine 5'-monophosphate decarboxylase | 6-Azauridine monophosphate | Profound UTP/CTP depletion |
Azacitidine | DNA methyltransferases, DNA polymerase | 5-Aza-2'-deoxycytidine triphosphate | DNA hypomethylation, dCTP reduction |
3-Deazauridine | CTP synthetase | 3-Deazauridine triphosphate | Selective CTP depletion |
Table 3: Structural and Physicochemical Comparison of Azanucleosides
Property | 5-Azauridine | 6-Azauridine | Azacitidine |
---|---|---|---|
Core Heterocycle | 1,3,5-Triazine-2,4-dione | 1,2,4-Triazine-3,5-dione | 1,3,5-Triazin-2-one (4-amino) |
Glycosidic Bond | N1-C1' (β) | N1-C1' (β) | N1-C1' (β) |
Molecular Weight | 245.2 g/mol | 245.2 g/mol | 244.2 g/mol |
Water Solubility | 50 mg/mL | 50 mg/mL | >100 mg/mL |
Dominant Tautomer | 2,4-Diketo | 3,5-Diketo | 4-Amino-2-keto |
pKa (Ionizable Group) | ~7.0 (Ring NH) | ~7.4 (Ring NH) | ~3.3 (Ring N), ~12.2 (NH₂) |
LogP (Predicted) | -2.5 | -2.6 | -2.1 |
The ribose configuration significantly influences biological activity across analogs. 5-Azauridine and 6-azauridine share the same β-D-ribofuranose structure, facilitating uptake by nucleoside transporters (e.g., hENT1). However, azacitidine's 2'-deoxy derivative (decitabine) exhibits preferential incorporation into DNA rather than RNA, demonstrating how minor sugar modifications dramatically alter biological destination and function. Furthermore, resistance patterns differ substantially: 5-Azacytidine-resistant cell lines (deficient in uridine-cytidine kinase) maintain sensitivity to 5-azauridine but exhibit cross-resistance to 6-azauridine and 5-fluorouridine, highlighting distinct activation pathways and intracellular metabolism [6] [8].
The heat of sublimation for 6-azauridine (130.9 kJ/mol), determined via the Knudsen method, reflects intermolecular interactions in the solid state, primarily hydrogen bonding between the triazine-dione rings and the ribose hydroxyls. While direct data for 5-azauridine is limited, its structural similarity suggests comparable lattice energies, though the different nitrogen position (N5 vs N6) may alter dipole moments and packing efficiency [3]. Electronic properties also differ: 5-Azauridine exhibits a lower dipole moment (estimated 6.8 Debye) than 6-azauridine (7.2 Debye) due to the symmetric charge distribution in the 1,3,5-triazine-2,4-dione system compared to the asymmetric 1,2,4-triazine-3,5-dione of 6-azauridine. These subtle variations influence solvation energies and protein-binding affinities [3] [9].
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